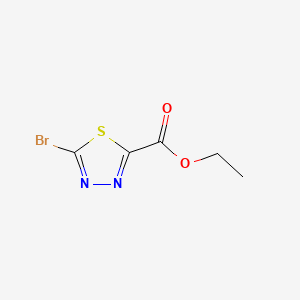
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Cat. No. B599363
Key on ui cas rn:
1030613-07-0
M. Wt: 237.071
InChI Key: KDZLTNORBKZJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815858B2
Procedure details


A 500 mL (three neck) round-bottom flask with a stir bar, needle inlet, and a gas outlet to a trap containing a 10% solution of Na2S2O3 was charged with CuBr (1.24 g, 8.67 mmol, 0.1 equiv.) and HBr (48% aqueous solution, 108 mL). The purple solution was cooled to 3° C. (internal, ice bath), to which was added portion-wise a solid mixture of 5-amino-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol, 4.5 equiv.) over the course of 30 min. The reaction mixture was allowed to warm to room temperature for 2 h 15 min. The reaction mixture was diluted with CH2Cl2 and 10% aqueous Na2S2O3 and the layers were separated. The aqueous layer was extracted 3 times with CH2Cl2. The combined organic layers were washed with Brine, dried over MgSO4, and concentrated. The crude product was purified by column chromatography (ISCO XL, 330 g SiO2 column, 20-25% EtOAc/Hexanes) to provide an off-white solid that was triturated with 5% EtOAc/Hexanes. Filtration provided 5-bromo-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (14.5 g, 71%) as white needles. Concentration and trituration of the mother liquor provided an additional product (2.3 g, 11%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

[Compound]
Name
CuBr
Quantity
1.24 g
Type
reactant
Reaction Step Two


Quantity
15 g
Type
reactant
Reaction Step Three



Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[BrH:1].[CH2:2]([O:4][C:5]([C:7]1[S:8][C:9](N)=[N:10][N:11]=1)=[O:6])[CH3:3].N([O-])=O.[Na+]>C(Cl)Cl.[O-]S([O-])(=S)=O.[Na+].[Na+]>[CH2:2]([O:4][C:5]([C:7]1[S:8][C:9]([Br:1])=[N:10][N:11]=1)=[O:6])[CH3:3] |f:2.3,5.6.7|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
Na2S2O3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
CuBr
|
|
Quantity
|
1.24 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
108 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1SC(=NN1)N
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
Na2S2O3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
3 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
to which was added portion-wise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature for 2 h 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted 3 times with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with Brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (ISCO XL, 330 g SiO2 column, 20-25% EtOAc/Hexanes)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an off-white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was triturated with 5% EtOAc/Hexanes
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1SC(=NN1)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: PERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
